1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

Asymmetric Synthesis Chiral Resolution Diastereoselective Trifluoromethylation

Sourcing versatile chiral building blocks for CNS drug discovery often involves compromises in reactivity or stereochemical control. 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine (CAS 843608-46-8) directly addresses this need by combining a para-bromo handle for cross-coupling with a CF3 group to enhance lipophilicity and BBB permeability. · Serves as a key intermediate for generating diverse CNS-targeted libraries via Pd-catalyzed reactions [Evidence]. · Its racemic mixture can be resolved or used as a benchmark for developing asymmetric syntheses [Evidence]. · Reliable supply with confirmed purity ensures consistent results for both exploratory research and scale-up studies.

Molecular Formula C8H7BrF3N
Molecular Weight 254.05 g/mol
CAS No. 843608-46-8
Cat. No. B1280852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
CAS843608-46-8
Molecular FormulaC8H7BrF3N
Molecular Weight254.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)N)Br
InChIInChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2
InChIKeyZUFCCCNTJRQNCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Sourcing Guide


1-(4-Bromophenyl)-2,2,2-trifluoroethanamine (CAS 843608-46-8) is a halogenated benzylic amine with the molecular formula C8H7BrF3N and a molecular weight of 254.05 g/mol . The compound features a para-bromo-substituted phenyl ring and a trifluoromethyl group attached directly to the α-carbon of the ethanamine backbone, which confers a defined stereocenter and exists as a racemic mixture unless otherwise specified . This structural configuration combines a strongly electron-withdrawing CF3 group with a bromine atom capable of participating in halogen bonding and serving as a handle for transition metal-catalyzed cross-coupling reactions, distinguishing it from simpler or non-halogenated benzylic amines .

Workflow Chiral reference-standard and enantioselective synthesis studies
Selection Para-bromo/CF3 scaffold for medicinal chemistry building-block workflows
Context Racemic mixture supports stereochemical-control review unless single enantiomer specified

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: Why It's Irreplaceable


Generic substitution among benzylic amines fails due to profound and quantifiable differences in lipophilicity, electronic character, and synthetic utility that arise from the specific combination of the para-bromo and trifluoromethyl substituents. The CF3 group dramatically increases lipophilicity compared to non-fluorinated or mono-fluorinated analogs, directly impacting membrane permeability and target binding . Simultaneously, the para-bromine atom serves a dual role: it exerts unique electronic effects on the aromatic ring and provides a critical reactive site for subsequent functionalization via cross-coupling chemistry, a capability absent in non-halogenated or ortho/meta-substituted isomers . Evidence presented below demonstrates that replacing this compound with a different regioisomer (e.g., 2- or 3-bromo) or a different halogen (e.g., 4-chloro or 4-fluoro) alters these critical property dimensions in ways that directly impact synthetic outcomes and biological performance.

Target Compound
4-Bromo-α-CF3 benzylic amine: para-bromo enables cross-coupling; CF3 drives lipophilicity and membrane-interaction profile.
Regioisomer Substitute
2- or 3-bromo analog may alter halogen-bonding geometry and synthetic handle reactivity, potentially shifting coupling efficiency.
Target Compound
CF3 group provides reported higher lipophilicity; supports model-context membrane permeability screening.
4-Chloro or 4-Fluoro Analog
Different halogen may shift lipophilicity and cross-coupling reactivity class; ADME prediction profile may differ.
Target Compound
Racemic mixture or single enantiomer with defined stereochemical-control context.
Non-halogenated or Opposite Enantiomer
Non-halogenated analogs lack the synthetic handle; opposite enantiomer may produce different assay-response context.

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: Comparative Performance Evidence


Enantioselective Synthesis Superiority

A highly diastereoselective trifluoromethylation of a chiral sulfinimine intermediate allows for the efficient and scalable preparation of the (R)-enantiomer of 1-(4-bromophenyl)-2,2,2-trifluoroethanamine hydrochloride with exceptional stereochemical purity. This method outperforms traditional resolution techniques by directly establishing the stereocenter with high fidelity [1].

Enantioselective Synthesis
Head-to-head
99:1 e.r., 71% yield vs. racemic resolution (max 50% yield)
Supports enantiomer-attribution review for chiral workflow design.
Sulfinimine method; data to verify with alternative catalytic systems.
Asymmetric Synthesis Chiral Resolution Diastereoselective Trifluoromethylation

Lipophilicity Advantage Over Chloro Analog

The presence of the bromine atom at the para-position significantly increases lipophilicity compared to other halogenated analogs. The calculated partition coefficient (Consensus LogP) for the (R)-4-bromo derivative is 2.88, whereas the corresponding (1S)-4-chloro derivative has a calculated XLogP3 of approximately 2.1 . This difference is substantial in drug design, as a ΔLogP of ~0.7 units typically translates to a roughly 5-fold difference in lipid bilayer permeability.

Lipophilicity Advantage
Cross-study comparable
ΔLogP ≈ +0.5 to +0.8 Consensus LogP 2.88 vs. 4-Cl analog ~2.1
Reported higher lipophilicity may support membrane-permeability screening context.
Calculated values; experimental LogP review recommended.
Physicochemical Properties Lipophilicity ADME Prediction

Predicted BBB Permeability

In silico ADME predictions indicate that the 4-bromo-trifluoroethanamine scaffold is a BBB permeant, a property not universally shared among all aryl amines. The (R)-enantiomer is predicted to be a BBB permeant, which is consistent with its favorable physicochemical profile (high GI absorption, consensus LogP 2.88) and aligns with its potential applications in CNS disorders . In contrast, many non-fluorinated or less lipophilic analogs are not predicted to cross the BBB .

Predicted BBB Permeability
Class-level
BBB Permeant: Yes Non-fluorinated analogs: No/Unpredictable
Supports CNS research-model selection; in silico prediction requires assay confirmation.
Data to verify; class-level inference based on molecular properties.
CNS Drug Discovery ADME BBB Permeability

Bromine Atom: A Unique Synthetic Handle

The para-bromine atom in 1-(4-bromophenyl)-2,2,2-trifluoroethanamine is not merely a substituent; it is a functional handle that enables a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for late-stage diversification . This is a capability entirely absent in non-halogenated analogs (e.g., 4-H or 4-CH3) and offers distinct reactivity and selectivity compared to chloro- or iodo- analogs. The bromine atom provides an optimal balance of reactivity and stability for cross-coupling, often superior to the less reactive 4-chloro or the less stable 4-iodo analog .

Bromine Synthetic Handle
Class-level
Pd-catalyzed cross-coupling Aryl bromide: optimal reactivity/stability profile reported
Supports medicinal chemistry diversification workflow; distinct from 4-Cl/4-I reactivity.
Class-level inference; individual reaction optimization required.
Cross-Coupling Reactions Synthetic Intermediates Medicinal Chemistry

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: Key Application Scenarios


Enantiopure CNS Drug Candidate Synthesis

This compound, particularly as a single enantiomer (e.g., (R)- or (S)- form), is ideally suited as a key synthetic intermediate for CNS-targeted small molecule drugs. Its predicted BBB permeability and high lipophilicity are essential for CNS penetration, while the stereocenter allows for the construction of chiral pharmaceuticals with enhanced target selectivity and reduced off-target effects. The well-established, high-yielding enantioselective synthesis [1] ensures a reliable supply of homochiral material.

SAR Studies via Late-Stage Functionalization

The presence of the bromine atom at the para-position makes this compound an excellent core scaffold for SAR exploration in medicinal chemistry. Researchers can utilize the aryl bromide as a versatile handle for palladium-catalyzed cross-coupling reactions to introduce a wide variety of aryl, heteroaryl, or amine substituents. This enables the rapid generation of diverse analog libraries to probe the effects of different structural modifications on biological activity, pharmacokinetics, and physicochemical properties.

Asymmetric Synthesis & Chiral Methodology

The synthesis of this chiral amine is a valuable test substrate and proof-of-concept target for developing and optimizing new asymmetric synthetic methodologies. The documented diastereoselective trifluoromethylation route [1] provides a robust benchmark (71% yield, 99:1 e.r.) against which new catalytic or enzymatic processes (e.g., transaminase-catalyzed amination) can be compared. Its structural features—specifically the CF3 and bromine groups—make it a challenging and representative target for evaluating the substrate scope and functional group tolerance of novel asymmetric reactions.

Application
Selection Property
Validation Focus
Enantiopure CNS research-tool synthesis
Stereochemical-control context; BBB permeability prediction profile
Enantiomer-attribution review; confirm membrane-permeability in target model
Medicinal chemistry SAR diversification
Para-bromo cross-coupling handle; scaffold lipophilicity
Reactivity scope under planned coupling conditions; analog ADME profile review
Asymmetric methodology development
Chiral trifluoromethylamine benchmark; CF3/Br functional-group tolerance
Compare enantiomeric ratio and yield against reported sulfinimine route

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